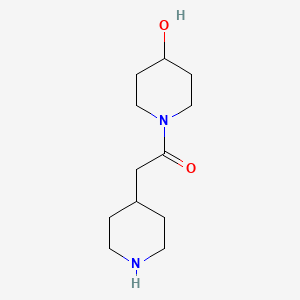
4-Piperidinol, 1-(4-piperidinylacetyl)-
Cat. No. B3055854
Key on ui cas rn:
674301-90-7
M. Wt: 226.32 g/mol
InChI Key: KRCHGUHLZHESPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06900326B2
Procedure details


14.2 g (0.05 mol) of 1-(1-benzyl-4-piperidylacetyl)-4-hydroxypiperidine [1] and 127.9 g of 2-propanol were mixed with each other. To this mixture, 1.42 g of 5% palladium-carbon (containing water at 50% content) was added. The reaction was allowed to proceed for 14 hours at 50° C. under the flow of hydrogen. The catalyst was removed by filtration therefrom, and the filtrate was concentrated under a reduced pressure. 23.6 g of acetonitrile was added to the concentrated residue, and the temperature of the mixture was increased to a reflux temperature of 80° C. The crystals which precipitated at room temperature were collected by filtration and the resultant wet crystals were dried under a reduced pressure, whereby 9.08 g of the title compound in the state of white powder was obtained (the yield was 89.4%).
Name
1-(1-benzyl-4-piperidylacetyl)-4-hydroxypiperidine
Quantity
14.2 g
Type
reactant
Reaction Step One



Name
palladium-carbon
Quantity
1.42 g
Type
catalyst
Reaction Step Three

Yield
89.4%
Identifiers


|
REACTION_CXSMILES
|
C([N:8]1[CH2:13][CH2:12][CH:11]([CH2:14][C:15]([N:17]2[CH2:22][CH2:21][CH:20]([OH:23])[CH2:19][CH2:18]2)=[O:16])[CH2:10][CH2:9]1)C1C=CC=CC=1.[H][H]>[C].[Pd].CC(O)C>[NH:8]1[CH2:9][CH2:10][CH:11]([CH2:14][C:15]([N:17]2[CH2:18][CH2:19][CH:20]([OH:23])[CH2:21][CH2:22]2)=[O:16])[CH2:12][CH2:13]1 |f:2.3|
|
Inputs


Step One
|
Name
|
1-(1-benzyl-4-piperidylacetyl)-4-hydroxypiperidine
|
|
Quantity
|
14.2 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)N1CCC(CC1)CC(=O)N1CCC(CC1)O
|
|
Name
|
|
|
Quantity
|
127.9 g
|
|
Type
|
solvent
|
|
Smiles
|
CC(C)O
|
Step Three
|
Name
|
palladium-carbon
|
|
Quantity
|
1.42 g
|
|
Type
|
catalyst
|
|
Smiles
|
[C].[Pd]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
80 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The catalyst was removed by filtration
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate was concentrated under a reduced pressure
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
23.6 g of acetonitrile was added to the concentrated residue
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crystals which precipitated at room temperature
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
were collected by filtration
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the resultant wet crystals were dried under a reduced pressure, whereby 9.08 g of the title compound in the state of white powder
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was obtained (the yield was 89.4%)
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
N1CCC(CC1)CC(=O)N1CCC(CC1)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 89.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
